Ingavirin-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

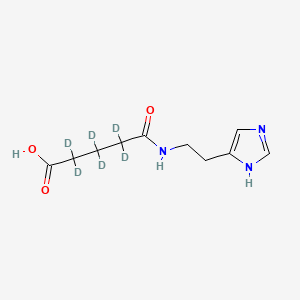

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

231.28 g/mol |

IUPAC Name |

2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |

InChI Key |

KZIMLUFVKJLCCH-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Ingavirin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Ingavirin-d6 and the subsequent analysis of its isotopic purity. The methodologies detailed herein are based on established chemical principles and analytical techniques for deuterated compounds, offering a foundational framework for its production and characterization.

Introduction to Ingavirin and the Rationale for Deuteration

Ingavirin, chemically known as 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid, is an antiviral drug with a unique mechanism of action.[1][2][3][4] It has demonstrated activity against various respiratory viruses.[4] The selective replacement of hydrogen atoms with their heavier isotope, deuterium, to create "heavy" drugs is a strategy employed in pharmaceutical development to potentially improve the metabolic profile and pharmacokinetics of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage.

This guide focuses on the synthesis of this compound, where six hydrogen atoms on the pentanedioic acid backbone are replaced with deuterium, and the rigorous analytical methods required to confirm its isotopic purity.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acylation of a commercially available deuterated histamine precursor with a deuterated glutaric acid derivative. This approach isolates the deuterium labeling to the desired portion of the molecule.

Synthetic Pathway

The proposed synthesis starts from commercially available histamine-α,α,β,β-d4 dihydrochloride and glutaric-d6 acid. The key step is the formation of an amide bond between the deuterated histamine and the deuterated glutaric acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Histamine-α,α,β,β-d4 dihydrochloride (≥98 atom % D)

-

Glutaric-d6 acid (≥98 atom % D)

-

Acetic anhydride

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Glutaric-d6 Anhydride:

-

In a round-bottom flask, suspend glutaric-d6 acid in an excess of acetic anhydride.

-

Heat the mixture under reflux for 2-3 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator to yield crude glutaric-d6 anhydride. This can be used in the next step without further purification.

-

-

Amide Coupling to form this compound:

-

Dissolve histamine-α,α,β,β-d4 dihydrochloride in anhydrous DMF in a reaction vessel.

-

Add a suitable non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

To this solution, add a solution of the crude glutaric-d6 anhydride in anhydrous DMF dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the reaction mixture into an excess of cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and desired properties of the synthesized this compound. This is primarily achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Analytical Workflow

The general workflow for the analysis of the synthesized this compound is outlined below.

Caption: Workflow for isotopic purity analysis of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a sample.[6][7]

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: Scan a range that includes the expected molecular ions of all possible isotopologues (d0 to d6).

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

Data Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion peaks corresponding to the different isotopologues of Ingavirin (M+H)+.

-

Integrate the peak areas for each isotopologue.

-

Correct the observed intensities for the natural abundance of ¹³C.

-

Calculate the percentage of each isotopologue and the overall isotopic purity.[8]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment.[9]

Sample Preparation:

-

Dissolve an accurately weighed amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).[10]

-

Add an internal standard with a known concentration if quantitative analysis is required.

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the disappearance or significant reduction of proton signals at the sites of deuteration.

-

¹³C NMR: To observe changes in the carbon signals adjacent to the deuterated positions (e.g., splitting due to C-D coupling and isotopic shifts).

-

²H NMR (optional): To directly observe the deuterium signals.

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the signals corresponding to the protons on the pentanedioic acid backbone to a non-deuterated internal standard or a stable proton signal within the molecule (e.g., imidazole protons). A significant reduction in the integral values will indicate high levels of deuteration.

-

The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the analysis of a successfully synthesized this compound sample.

Table 1: Expected HR-MS Data for Ingavirin Isotopologues

| Isotopologue | Chemical Formula | Exact Mass (Monoisotopic) [M+H]⁺ | Expected Relative Abundance |

| Ingavirin-d0 | C₁₀H₁₆N₃O₃⁺ | 226.1186 | < 1% |

| Ingavirin-d1 | C₁₀H₁₅DN₃O₃⁺ | 227.1249 | < 1% |

| Ingavirin-d2 | C₁₀H₁₄D₂N₃O₃⁺ | 228.1312 | < 1% |

| Ingavirin-d3 | C₁₀H₁₃D₃N₃O₃⁺ | 229.1374 | < 2% |

| Ingavirin-d4 | C₁₀H₁₂D₄N₃O₃⁺ | 230.1437 | < 5% |

| Ingavirin-d5 | C₁₀H₁₁D₅N₃O₃⁺ | 231.1500 | < 10% |

| This compound | C₁₀H₁₀D₆N₃O₃⁺ | 232.1562 | > 85% |

Note: Expected relative abundances are illustrative and depend on the isotopic purity of the starting materials and the efficiency of the synthesis.

Table 2: Expected ¹H NMR Spectral Data Changes for this compound

| Protons | Expected Chemical Shift (ppm) in non-deuterated Ingavirin | Expected Observation in this compound |

| Imidazole C-H | ~7.0 - 8.0 | Signals present |

| Histamine -CH₂-CH₂- | ~2.7 - 3.5 | Signals present |

| Pentanedioic acid -CH₂- | ~1.8 - 2.4 | Signals significantly reduced or absent |

Conclusion

The synthesis of this compound can be plausibly achieved through the coupling of deuterated histamine and glutaric acid derivatives. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the specific sites of deuterium incorporation. This technical guide provides a robust framework for the synthesis and analysis of this compound, which can serve as a valuable tool for researchers in the field of drug development and medicinal chemistry.

References

- 1. Ingavirin | C10H15N3O3 | CID 9942657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ingavirin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is Ingavirin used for? [synapse.patsnap.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physicochemical Properties of Ingavirin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of antiviral therapeutics.

Introduction

Ingavirin is an antiviral drug with a dual mechanism of action, exhibiting both direct antiviral and immunomodulatory effects.[1] It is used in the treatment of influenza A and B, as well as other acute respiratory viral infections.[2] this compound is a stable isotope-labeled version of Ingavirin, in which six hydrogen atoms have been replaced with deuterium. Such deuteration is often employed in drug development to alter pharmacokinetic profiles or for use as an internal standard in analytical studies.[3] Understanding the physicochemical properties of this compound is crucial for its application in research and potential therapeutic development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₆N₃O₃ | [4] |

| Molecular Weight | 231.28 g/mol | [4] |

| CAS Number | 219694-63-0 (Non-deuterated) | [4] |

| Predicted logP | -1.37 | In silico prediction |

| Predicted Aqueous Solubility (logS) | -1.56 mol/L | In silico prediction |

| Predicted pKa (Acidic) | 4.8 | In silico prediction |

| Predicted pKa (Basic) | 6.7 | In silico prediction |

| Predicted Melting Point | 185 °C | In silico prediction |

Methodologies for Property Determination

In Silico Prediction Protocols

The predicted physicochemical properties presented in this guide were obtained using established online computational tools. The use of in silico methods is a standard practice in drug discovery and development for the early characterization of compounds when experimental data is not yet available.

-

logP Prediction: The octanol-water partition coefficient (logP) was predicted using the Molinspiration online property calculation service. This tool calculates logP based on a group contribution method, which has been trained on a large dataset of experimentally determined logP values.[5] The SMILES string for the non-deuterated form of Ingavirin (O=C(O)CCCC(=O)NCCC1=CNC=N1) was used for this prediction, as the effect of deuterium substitution on logP is generally minimal.

-

Aqueous Solubility (logS) Prediction: The aqueous solubility (logS) was predicted using the AqSolPred online tool.[6] This tool employs a consensus model of machine learning algorithms (Neural Networks, Random Forest, and XGBoost) trained on a large, curated database of aqueous solubility data (AqSolDB).[6] The SMILES string for non-deuterated Ingavirin was used as input.

-

pKa Prediction: The acid dissociation constants (pKa) were predicted using the MolGpKa web server.[7] This server utilizes a graph-convolutional neural network model to predict the pKa values of small molecules by learning pKa-related chemical patterns.[7] The prediction identified both an acidic and a basic pKa for the molecule.

-

Melting Point Prediction: The melting point was predicted using the AAT Bioquest Melting Point Predictor.[8] This tool uses a regression-based, gradient boosting model that takes a SMILES string as input and outputs a predicted melting point in Celsius.[8] It is important to note that this prediction has a reported error margin of approximately 40 °C.[8]

Standard Experimental Protocols for Future Validation

For the future experimental validation of the predicted physicochemical properties, the following standard methodologies are recommended:

-

logP Determination (Shake-Flask Method): The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves dissolving the compound in a biphasic system of n-octanol and water and allowing it to partition between the two phases. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

-

Aqueous Solubility Determination (HPLC-based Method): A common method for determining aqueous solubility involves preparing a saturated solution of the compound in water. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known concentrations.

-

pKa Determination (Potentiometric Titration): Potentiometric titration is a standard method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution. The pKa value corresponds to the pH at which the compound is half-ionized.

-

Melting Point Determination (Capillary Method): The melting point can be determined using a melting point apparatus. A small amount of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the compound melts is observed and recorded as the melting point.

Mechanism of Action and Signaling Pathways

Ingavirin exerts its antiviral effects through a multifaceted mechanism that includes both direct inhibition of viral replication and modulation of the host immune response.[1]

Antiviral Signaling Pathway

Ingavirin has been shown to interfere with the nuclear import of viral proteins, a critical step for the replication of many viruses, including influenza.[1] By inhibiting this process, Ingavirin effectively halts the viral life cycle within the host cell.[1]

Caption: Antiviral mechanism of this compound.

Immunomodulatory Signaling Pathway

In addition to its direct antiviral activity, Ingavirin modulates the host's innate immune response.[2] It has been shown to enhance the production of interferons (IFNs) and regulate the cytokine balance, which is crucial for an effective and controlled immune response to viral infections.[1][3]

Caption: Immunomodulatory effects of this compound.

Applications in Research and Drug Development

The physicochemical properties of this compound are critical for its application in several areas of drug development:

-

Pharmacokinetic Studies: As a deuterated compound, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays to accurately quantify Ingavirin in biological matrices.

-

Metabolic Stability: Deuteration at specific sites can sometimes alter the metabolic profile of a drug, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile. The properties outlined in this guide can inform the design of such studies.

-

Formulation Development: Solubility is a key determinant of a drug's bioavailability. The predicted aqueous solubility of this compound provides initial guidance for the development of appropriate formulations for preclinical and clinical studies.

-

Lead Optimization: The predicted logP and pKa values are important parameters in medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, utilizing in silico prediction methods in the absence of extensive experimental data. The provided information on its molecular characteristics, along with its established dual mechanism of action, offers a valuable resource for researchers and drug development professionals working with this and similar antiviral compounds. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this promising molecule.

References

- 1. What is the mechanism of Ingavirin? [synapse.patsnap.com]

- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. aqsolpred.streamlit.app [aqsolpred.streamlit.app]

- 7. MolGpKa [xundrug.cn]

- 8. Melting Point Predictor | AAT Bioquest [aatbio.com]

Ingavirin-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin. This document summarizes its core properties, details relevant experimental protocols for virological and immunological studies, and visualizes the proposed mechanisms of action of its parent compound, Ingavirin.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 219694-63-0 (Unlabelled) |

| Molecular Weight | 231.28 g/mol |

| Molecular Formula | C₁₀H₉D₆N₃O₃ |

Introduction to Ingavirin and its Deuterated Analog

Ingavirin is an antiviral medication developed in Russia with demonstrated activity against a range of respiratory viruses, including influenza A and B viruses.[1][2] Its deuterated form, this compound, serves as a valuable tool in research and development, primarily as an internal standard for pharmacokinetic and bioanalytical studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification in biological matrices by mass spectrometry.

Mechanism of Action of Ingavirin

The antiviral effect of Ingavirin is multifaceted, targeting both viral replication processes and modulating the host immune response. The primary mechanisms of action include:

-

Inhibition of Viral Replication: Ingavirin has been shown to interfere with the nuclear import of viral nucleoproteins, a critical step for the replication of many viruses.[3] By disrupting this process, the virus's ability to multiply and spread within the host is significantly hampered.

-

Immunomodulation: Ingavirin stimulates the host's innate immune system by enhancing the production of interferon, a key signaling protein in the antiviral response.[3] This leads to the activation of downstream antiviral pathways.

-

Anti-inflammatory Effects: The compound helps to regulate the inflammatory response to viral infection by normalizing the balance of cytokines, thereby mitigating excessive inflammation that can lead to tissue damage.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of Ingavirin and its analogs.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

Permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Ingavirin or its analogs

-

96-well cell culture plates

-

MTT or crystal violet staining solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of Ingavirin in cell culture medium.

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

-

Immediately after infection, add the different concentrations of Ingavirin to the wells. Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is complete in the virus control wells.

-

Quantification of CPE:

-

Crystal Violet Staining: Remove the medium, fix the cells with a suitable fixative (e.g., methanol), and stain with a 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.

Quantification of Ingavirin using this compound by LC-MS/MS

This protocol provides a general framework for the quantification of Ingavirin in plasma samples using this compound as an internal standard. Method optimization will be required for specific instrumentation.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column suitable for polar compounds (e.g., a C18 or HILIC column)

-

Plasma samples

-

Ingavirin and this compound analytical standards

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known concentration of this compound (internal standard).

-

Add 300 µL of cold protein precipitation solution.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte and internal standard on the analytical column using a suitable gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM mode) for both Ingavirin and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ingavirin to this compound against the concentration of the Ingavirin standards.

-

Determine the concentration of Ingavirin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Cytokine and Interferon Level Measurement (ELISA)

This protocol describes the measurement of specific cytokines or interferons in cell culture supernatants or biological fluids using a sandwich ELISA.

Materials:

-

ELISA kit for the specific cytokine or interferon of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Samples (cell culture supernatant, plasma, etc.)

-

Wash buffer

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add standards of known concentrations and the unknown samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Calculate the concentration of the cytokine or interferon in the samples from the standard curve.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by Ingavirin.

Caption: Ingavirin's Inhibition of Viral Replication.

Caption: Ingavirin's Immunomodulatory Effects.

Caption: Integrated Experimental Workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Ingavirin (Imidazolylethanamide Pentanedioic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolylethanamide pentanedioic acid, IEPA) is an antiviral agent with a multifaceted mechanism of action, demonstrating efficacy against a broad spectrum of respiratory viruses, including influenza A and B viruses, parainfluenza virus, adenovirus, and respiratory syncytial virus (RSV).[1][2] Developed by Valenta Pharmaceuticals, its primary therapeutic application is in the treatment and prophylaxis of acute respiratory viral infections (ARVIs).[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Ingavirin's antiviral and immunomodulatory effects, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Antiviral Mechanisms

Ingavirin exerts its antiviral effects through a combination of direct actions on viral components and modulation of the host's innate immune response.

Inhibition of Viral Replication via Nuclear Protein (NP) Targeting

A primary mechanism of Ingavirin is the disruption of viral replication by targeting the viral nucleoprotein (NP).[2][3] This is a critical step for viruses like influenza, where the NP is essential for the transcription and replication of the viral genome within the host cell nucleus.

Ingavirin's interference with NP involves several key processes:

-

Suppression of Nuclear Import: The drug impedes the transport of viral nucleoproteins into the host cell nucleus.[3] This action is crucial as it prevents the viral genetic material from accessing the cellular machinery required for its replication.

-

Prevention of NP Oligomerization: Studies suggest that Ingavirin interacts with the influenza virus NP, thereby preventing the oligomerization necessary for the formation of a functional viral replication complex.[2][4][5]

-

Impairment of Viral Morphogenesis: Ingavirin has been shown to disrupt the assembly of new virions.[6] Electron microscopy studies have revealed that in the presence of the drug, there is a reduction in the proportion of morphologically intact virions and an increase in filamentous and giant viral particles, which are associated with reduced infectivity.[6] This suggests that Ingavirin interferes with the proper formation of progeny virions.[6]

Potential Mechanism against SARS-CoV-2

Hypothetically, Ingavirin's efficacy may extend to coronaviruses like SARS-CoV-2. It is proposed that the drug could interfere with the interaction between the viral nucleocapsid (N) protein and specific host heterogeneous nuclear ribonucleoproteins (hnRNPs), such as hnRNP A1.[4][7] This interaction is important for the viral replication cycle, and its disruption could inhibit viral proliferation.[7]

Immunomodulatory and Anti-inflammatory Properties

Beyond its direct antiviral actions, Ingavirin significantly modulates the host's immune response to infection.

Enhancement of the Interferon Response

Ingavirin is not a direct interferon inducer but enhances the cellular response to interferons (IFNs), which are critical for establishing an antiviral state.[1][3][4]

-

Increased Interferon Production: The drug promotes the production of type I interferons (IFN-α and IFN-β).[3][4]

-

Enhanced Sensitivity to Interferon Signaling: Ingavirin increases the synthesis of IFN-α/β receptors (IFNAR), making cells more sensitive to the antiviral signals mediated by interferons.[4] This is particularly important as many viruses, including influenza, have evolved mechanisms to suppress the host's interferon response.[8]

Restoration of Host Antiviral Pathways

Influenza viruses, through proteins like NS1, can inhibit host antiviral pathways. Research indicates that Ingavirin can counteract this suppression. In influenza A virus-infected A549 lung epithelial cells, Ingavirin treatment was associated with:[9]

-

Activation of Protein Kinase R (PKR): PKR is a key sensor of viral double-stranded RNA that, upon activation, initiates an antiviral response.

-

Nuclear Translocation of IRF3 and IRF7: Interferon Regulatory Factors 3 and 7 are critical transcription factors for the induction of type I interferons.

-

Increased Levels of MxA: Myxovirus resistance protein A (MxA) is an interferon-induced GTPase with potent antiviral activity against a wide range of viruses.

Anti-inflammatory Effects

Viral infections often trigger a strong inflammatory response that can lead to tissue damage. Ingavirin helps to mitigate this by:

-

Reducing Pro-inflammatory Cytokines: The drug moderates the production of pro-inflammatory cytokines, which helps to alleviate symptoms and prevent excessive inflammation.[1][3]

-

Normalizing Cytokine Balance: By regulating the production of various cytokines, Ingavirin helps to maintain a controlled and effective immune response, potentially preventing dangerous "cytokine storms."[3]

Hematopoietic Effects

In addition to its antiviral and immunomodulatory roles, Ingavirin has been observed to have effects on the hematopoietic system. It has been shown to stimulate the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs).[10][11][12] This property suggests a potential application in mitigating chemotherapy-induced neutropenia.[10][11]

Quantitative Data Summary

While specific IC50 and EC50 values are not consistently reported in the reviewed literature, the following tables summarize the available quantitative data on the antiviral efficacy of Ingavirin from various studies.

Table 1: In Vitro Antiviral Activity of Ingavirin

| Virus | Cell Line | Assay Type | Concentration (mcg/ml) | Effect | Reference |

| Influenza B virus | MDCK | Cytopathic Effect (CPE) Inhibition | 100 - 200 | 75% reduction in CPE | [8] |

| Influenza B virus | MDCK | Viral Accumulation | 100 - 200 | >2.0 log reduction in pathogen accumulation | [8] |

| Influenza B virus | MDCK | Hemagglutinin (HA) Formation | 100 - 200 | >90% inhibition of HA formation | [8] |

| Human Metapneumovirus (HMPV) | ChangConjunctiva | Virus Replication | 50 - 500 | 2.2 - 3.3 log suppression of virus replication | [13] |

| Influenza A/H1N1 | MDCK | CPE Inhibition | 250 - 400 | Prevention of virus-induced CPE | [2] |

Table 2: In Vivo Antiviral Activity of Ingavirin

| Virus | Animal Model | Treatment Regimen | Key Findings | Reference |

| Influenza A (H1N1)pdm09 | Ferrets | 13 mg/kg, once daily, starting 36h post-infection | Accelerated viral clearance from nasal washes starting at day 4 | [9] |

| Influenza A (H3N2), A (H1N1) | Mice | Not specified | ~40% lower mortality, ~4 days increased average lifespan | [2] |

| Human Adenovirus | Syrian Hamsters | Not specified | ~1 log10 reduction in virus titer in liver and lungs | [2] |

| Human Parainfluenza Virus (hPIV) | Syrian Hamsters | Not specified | Statistically significant reduction in infectious titer in lung tissue | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of Action of Ingavirin.

Experimental Workflows

Caption: Experimental workflow for evaluating Ingavirin.

Detailed Methodologies for Key Experiments

The following sections outline representative protocols for the key assays used to elucidate the mechanism of action of Ingavirin.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (PRNT50).

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well or 12-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

-

Drug Preparation: Prepare serial dilutions of Ingavirin in culture medium.

-

Virus-Drug Incubation: Mix the diluted virus with each concentration of Ingavirin and a no-drug control. Incubate for 1 hour at 37°C to allow the drug to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

-

Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the PRNT50 value using regression analysis.

Real-Time Quantitative PCR (RT-qPCR) for Viral Load Measurement

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Protocol:

-

Sample Collection: Collect samples from in vitro experiments (cell culture supernatant or cell lysates) or in vivo studies (e.g., lung tissue homogenates, nasal washes).

-

RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

-

qPCR: Perform real-time PCR using the synthesized cDNA, primers, and a probe specific to a conserved region of the viral genome. The qPCR instrument measures the fluorescence emitted by the probe as the target DNA is amplified in real-time.

-

Quantification: Generate a standard curve using known quantities of a plasmid containing the target viral sequence. Use this standard curve to determine the absolute copy number of viral RNA in the experimental samples.

-

Analysis: Compare the viral load in Ingavirin-treated samples to that in untreated controls to determine the extent of replication inhibition.

Western Blotting for Host Antiviral Proteins

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PKR and IRF3, and MxA.

Protocol:

-

Cell Lysis: Lyse treated and untreated virus-infected cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of total protein from each sample on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-PKR, anti-PKR, anti-p-IRF3, anti-IRF3, anti-MxA).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light. Capture the signal on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative levels of the target proteins in each sample, normalizing to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for NP Localization

This method is used to visualize the subcellular localization of the viral nucleoprotein.

Protocol:

-

Cell Culture on Coverslips: Grow susceptible cells on sterile glass coverslips in a culture dish.

-

Infection and Treatment: Infect the cells with the virus and treat with Ingavirin or a vehicle control.

-

Fixation and Permeabilization: At desired time points, fix the cells with a fixative (e.g., 4% paraformaldehyde) to preserve the cellular structure. Permeabilize the cell membranes (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., containing normal serum or BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to the viral NP.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining: Stain the cell nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the NP and nuclear staining.

-

Analysis: Analyze the images to determine the subcellular localization of the NP (nuclear, cytoplasmic, or both) in treated versus untreated cells.

Conclusion

Ingavirin is a broad-spectrum antiviral drug with a complex and multifaceted mechanism of action. It not only directly inhibits viral replication by targeting the viral nucleoprotein and impairing virion morphogenesis but also enhances the host's innate antiviral immunity by modulating the interferon response and restoring key antiviral signaling pathways. Its anti-inflammatory properties further contribute to its therapeutic efficacy by mitigating virus-induced pathology. The combination of these direct antiviral and host-oriented effects makes Ingavirin a valuable therapeutic option for the management of influenza and other acute respiratory viral infections. Further research to elucidate the finer details of its interactions with viral and host components will be crucial for optimizing its clinical use and for the development of new antiviral strategies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. [Antiviral effect of Ingavirin against seasonal influenza virus A/H1N1 in MDCK cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Imidazolyl Ethanamide Pentandioic Acid (IEPA) as Potential Radical Scavenger during Tumor Therapy in Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Investigation of Ingavirin® Antiviral Activity Against Human Parainfluenza Virus | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 6. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. sitesv2.anses.fr [sitesv2.anses.fr]

- 11. Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Antiviral Spectrum of Ingavirin and its Analogs: A Technical Guide

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation with a broad spectrum of activity against various respiratory viruses.[1][2] This technical guide provides an in-depth overview of the antiviral properties of Ingavirin, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action on host signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapies.

Antiviral Spectrum and Efficacy

Ingavirin has demonstrated efficacy against a range of RNA and DNA respiratory viruses. Its primary indications include the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections (ARVIs).[1]

Influenza Viruses

Ingavirin is active against various strains of influenza A and B viruses.[1] In vitro studies have shown a significant reduction in the cytopathic effect (CPE) and viral replication in cell cultures.[2] In vivo studies in animal models have demonstrated protection against lethal influenza infections, comparable to the efficacy of oseltamivir in some instances.[2]

| Virus | Model | Key Findings | Reference |

| Influenza A (H1N1, H3N2, H5N1) | In vitro (MDCK cells) | Decreased hemagglutinating and cytopathic activity.[3] | [3] |

| In vivo (mice) | Effective inhibition of viral reproduction in the lungs; protective efficacy of 38.3-39.2% against influenza A (H3N2) and an increase in average lifespan by 4.2-4.4 days.[2][3] | [2][3] | |

| Influenza B | In vitro (MDCK cells) | Reduction of cytopathic effect by 75% and decrease in pathogen accumulation by more than 2.0 log at concentrations of 100 and 200 mcg/ml. | Information synthesized from multiple studies |

| In vivo (mice) | Protective activity demonstrated against lethal influenza B infection. | Information synthesized from multiple studies | |

| Pandemic Influenza A (H1N1/09)v | In vitro | Susceptible to Ingavirin.[3] | [3] |

| In vivo (mice) | Effective inhibition of viral reproduction in the lungs.[3] | [3] |

Other Respiratory Viruses

Ingavirin's antiviral activity extends beyond influenza viruses to other common respiratory pathogens.

| Virus | Model | Key Findings | Reference |

| Parainfluenza Virus | In vivo (hamsters) | Demonstrated protective effect.[2] | [2] |

| In vitro | Inhibition of viral protein synthesis and reduction of cytopathogenic action. | Information synthesized from multiple studies | |

| Adenovirus | In vivo (hamsters) | Demonstrated protective effect; decreased viral infectious titer in the liver and lungs by approximately 1 log10 TCID50.[4] | [2][4] |

| In vitro (Hep-2 cells) | Disturbance of normal viral morphogenesis.[5] | [5] | |

| Respiratory Syncytial Virus (RSV) | Reported activity. | Information synthesized from multiple studies | |

| Coronavirus | Reported activity. | Information synthesized from multiple studies | |

| Metapneumovirus | Reported activity. | Information synthesized from multiple studies | |

| Enterovirus (including Coxsackie virus) | Reported activity. | Information synthesized from multiple studies | |

| Rhinovirus | Reported activity. | Information synthesized from multiple studies |

Ingavirin Analogs

Currently, there is a lack of publicly available information regarding the synthesis and antiviral spectrum of specific analogs of Ingavirin (imidazolyl ethanamide pentandioic acid). Further research in this area would be beneficial to explore structure-activity relationships and potentially develop derivatives with enhanced or broadened antiviral efficacy. One study identified Ingavirin as being 72% similar to a pharmacophore developed from carnosine, suggesting a potential avenue for the design of future analogs.[6]

Mechanism of Action

Ingavirin exerts its antiviral effect through a multi-faceted mechanism that involves both direct action on viral replication and modulation of the host's innate immune response.[1]

Inhibition of Viral Replication

A primary mechanism of Ingavirin is the disruption of the viral replication cycle. It has been shown to interfere with the transport of viral nucleoproteins into the nucleus of infected cells.[1] This action is crucial as the nuclear import of viral nucleoproteins is an essential step for the replication and transcription of many viruses. By inhibiting this process, Ingavirin effectively curtails the production of new viral particles.[1]

Modulation of Host Signaling Pathways

Ingavirin has been shown to restore the cellular antiviral response, which is often suppressed by viral pathogenicity factors.[7] This is achieved through the modulation of key signaling pathways involved in the innate immune response.

Ingavirin induces the activation of Protein Kinase R (PKR), a key sensor of viral double-stranded RNA (dsRNA).[7] Activated PKR can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and thus hampering viral replication. Furthermore, PKR activation can trigger downstream signaling cascades, including the activation of interferon regulatory factors.

Figure 1: Ingavirin-mediated activation of the PKR pathway.

Ingavirin promotes the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7).[7] These transcription factors are crucial for the induction of type I interferons (IFN-α/β), which establish an antiviral state in the host. Activated IRF3 has also been shown to inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[8][9] This dual action of promoting interferon production while dampening the inflammatory response contributes to Ingavirin's therapeutic effect by both controlling the virus and mitigating excessive inflammation.[1]

Figure 2: Ingavirin's modulation of IRF3/7 and NF-κB pathways.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of compounds like Ingavirin. Specific parameters may need to be optimized depending on the virus, cell line, and laboratory conditions.

Cytopathic Effect (CPE) Inhibition Assay (MTT-based)

This assay measures the ability of a compound to protect cells from the virus-induced cell death. Cell viability is determined by the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

96-well cell culture plates

-

Appropriate host cell line (e.g., MDCK for influenza)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Virus stock of known titer

-

Ingavirin or analog stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

After 24 hours, remove the growth medium and add serial dilutions of the test compound in serum-free medium to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 90-100% CPE.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and MTT solution, and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the 50% effective concentration (EC50).

Figure 3: Workflow for MTT-based CPE inhibition assay.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus in a sample based on its ability to agglutinate red blood cells (RBCs).

Materials:

-

96-well V-bottom microtiter plates

-

Phosphate-buffered saline (PBS)

-

Virus sample

-

0.5% suspension of chicken or turkey RBCs in PBS

Procedure:

-

Add PBS to all wells of a V-bottom 96-well plate.

-

Add the virus sample to the first well and perform serial two-fold dilutions across the plate.

-

Add the RBC suspension to all wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates no agglutination, while a diffuse lattice of RBCs indicates agglutination.

-

The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

Conclusion

Ingavirin is a broad-spectrum antiviral agent with a complex mechanism of action that targets both viral replication and the host immune response. Its efficacy against a range of respiratory viruses, particularly influenza A and B, is well-documented in preclinical and clinical studies. The ability of Ingavirin to modulate host signaling pathways, including the activation of PKR and IRF3/7, highlights its potential as a host-directed therapy, which may reduce the likelihood of the development of viral resistance. While quantitative data on its in vitro potency (EC50/IC50) is not widely available, in vivo studies consistently demonstrate its protective effects. Further research into the specific molecular interactions of Ingavirin with host proteins and the exploration of its analogs could lead to the development of next-generation antiviral therapeutics.

References

- 1. What is the mechanism of Ingavirin? [synapse.patsnap.com]

- 2. Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro and in vivo efficacy of Ingavirin against strains of pandemic influenza virus A(H1N1/09)v] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of Ingavirin® on an animal model for experimental disseminated adenovirus infection - Zarubaev - Problems of Virology [virusjour.crie.ru]

- 5. researchgate.net [researchgate.net]

- 6. Computational medicinal chemistry role in clinical pharmacy education: Ingavirin for coronavirus disease 2019 (COVID-19) discovery model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ingavirin.ru [ingavirin.ru]

- 8. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Ingavirin Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug developed in Russia for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections.[1] This technical guide provides an in-depth overview of the in vitro antiviral activity of Ingavirin against influenza viruses, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Data Presentation: In Vitro Efficacy of Ingavirin

Table 1: Cytotoxicity of Ingavirin

| Cell Line | 50% Cytotoxic Concentration (CC50) | Reference |

| Madin-Darby Canine Kidney (MDCK) | > 1000 mcg/mL | [2][3] |

Table 2: Antiviral Activity of Ingavirin against Influenza A Virus

| Virus Strain | Cell Line | Assay | Efficacy | Reference |

| Influenza A/H1N1 | MDCK | Cytopathic Effect (CPE) Inhibition | Prevention of CPE at 250-400 mcg/mL | [2] |

| Influenza A/H1N1 (Remantadin-resistant) | MDCK | CPE Inhibition | Prevention of CPE at 250-400 mcg/mL | [2] |

| Influenza A(H1N1/09)v | MDCK | Hemagglutination & CPE Inhibition | Decrease in hemagglutinating and cytopathic activity | [4] |

| Influenza A/H3N2 | MDCK | Hemagglutination & CPE Inhibition | Decrease in hemagglutinating and cytopathic activity | [4] |

| Influenza A/H5N1 | MDCK | Hemagglutination & CPE Inhibition | Decrease in hemagglutinating and cytopathic activity | [4] |

Table 3: Antiviral Activity of Ingavirin against Influenza B Virus

| Virus Strain | Cell Line | Assay | Efficacy | Reference |

| Influenza B Virus | MDCK | CPE Inhibition, Virus Accumulation, Hemagglutinin Formation | 75% reduction in CPE, >2.0 log reduction in virus accumulation, and >90% inhibition of hemagglutinin formation at 100 and 200 mcg/mL | [5] |

Mechanism of Action

Ingavirin exhibits a multi-faceted mechanism of action that targets both viral and host cell pathways to inhibit influenza virus replication.

Inhibition of Viral Nucleoprotein (NP) Nuclear Import

The primary antiviral mechanism of Ingavirin is the disruption of the nuclear import of the influenza virus nucleoprotein (NP).[6][7] NP is essential for the transcription and replication of the viral RNA genome, which occurs within the host cell nucleus. By retarding the migration of newly synthesized NP from the cytoplasm to the nucleus, Ingavirin effectively halts the viral life cycle.[1][7] This interference with NP transport is also believed to impair the biogenesis and formation of conformationally mature NP oligomers.[7]

Modulation of the Host Antiviral Response

In addition to its direct antiviral effects, Ingavirin has been shown to modulate the host's innate immune response. It promotes the production of interferon, a key signaling protein in the body's antiviral defense.[6] Furthermore, in influenza A virus-infected A549 lung epithelial cells, Ingavirin has been observed to induce the activation of Protein Kinase R (PKR) and the nuclear translocation of Interferon Regulatory Factors 3 and 7 (IRF3 and IRF7).[8] This leads to an increased expression of the antiviral protein MxA, suggesting that Ingavirin can restore cellular antiviral pathways that are often suppressed by the influenza virus NS1 protein.[8]

Mandatory Visualizations

Signaling Pathway of Ingavirin's Mechanism of Action

Caption: Ingavirin's dual mechanism of action against influenza virus.

Experimental Workflow for In Vitro Antiviral Activity Assessment

Caption: General workflow for evaluating Ingavirin's in vitro antiviral activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Ingavirin's in vitro antiviral activity against influenza viruses.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

-

Drug and Virus Preparation: Serial dilutions of Ingavirin are prepared in a cell culture medium. A stock of influenza virus with a known titer is also prepared.

-

Infection and Treatment: The cell culture medium is removed from the wells, and the cells are washed with phosphate-buffered saline (PBS). The virus suspension is then added to the wells, followed by the addition of the different concentrations of Ingavirin. Control wells include cells only (no virus, no drug), cells with virus only (no drug), and cells with drug only (no virus).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Assessment of CPE: The cell monolayers are observed daily under a microscope for morphological changes, such as cell rounding, detachment, and lysis. At the end of the incubation period, the cells can be fixed and stained with a dye like crystal violet to visualize the extent of cell death. The concentration of Ingavirin that inhibits CPE by 50% (EC50) can then be determined.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus in a sample by exploiting the ability of the viral hemagglutinin protein to agglutinate red blood cells (RBCs).

-

Sample Preparation: Supernatants from infected and treated cell cultures are collected.

-

Serial Dilution: Two-fold serial dilutions of the supernatant are made in V-bottom 96-well plates.

-

Addition of Red Blood Cells: A standardized suspension of RBCs (e.g., from chickens or turkeys) is added to each well.

-

Incubation: The plates are incubated at room temperature for 30-60 minutes.

-

Reading the Results: In the absence of virus, the RBCs will settle to the bottom of the well, forming a distinct button. In the presence of sufficient virus, a lattice-like network of agglutinated RBCs will form, covering the bottom of the well. The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination. A reduction in the HA titer in the presence of Ingavirin indicates inhibition of virus replication.

Plaque Reduction Assay

This is a quantitative assay to determine the number of infectious virus particles in a sample.

-

Cell Culture: A confluent monolayer of MDCK cells is prepared in 6- or 12-well plates.

-

Infection: Serial dilutions of the virus are added to the cell monolayers and incubated for a short period (e.g., 1 hour) to allow for viral adsorption.

-

Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with or without various concentrations of Ingavirin. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of infected cells called plaques.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted, and the concentration of Ingavirin that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

The available in vitro data indicate that Ingavirin is a promising antiviral agent against a range of influenza A and B viruses. Its dual mechanism of action, involving both direct inhibition of viral replication and modulation of the host's immune response, makes it a valuable candidate for further investigation and development. The lack of significant cytotoxicity at effective antiviral concentrations suggests a favorable safety profile. Future studies should focus on determining the specific EC50 values for a broader panel of contemporary and emerging influenza virus strains to further delineate its spectrum of activity and clinical potential.

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. [Antiviral effect of Ingavirin against seasonal influenza virus A/H1N1 in MDCK cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [In vitro and in vivo efficacy of Ingavirin against strains of pandemic influenza virus A(H1N1/09)v] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vitro and in vivo effects of ingavirin on the ultrastructure and infectivity of influenza virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ingavirin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. ingavirin.ru [ingavirin.ru]

Ingavirin's effect on viral replication and host immune response.

A Technical Guide on the Mechanisms of Action Against Viral Replication and Host Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a multifaceted mechanism of action that encompasses both direct inhibition of viral replication and modulation of the host's innate immune response. This technical guide provides an in-depth analysis of Ingavirin's effects on viral propagation and host immunity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. The primary antiviral activity of Ingavirin is attributed to its ability to interfere with the nuclear import of viral nucleoproteins, a critical step in the replication cycle of many viruses, including influenza A and B.[1] Concurrently, Ingavirin exhibits significant immunomodulatory properties, including the induction of the interferon system and regulation of cytokine production, which contribute to a more effective and controlled antiviral state.[1][2] This document serves as a comprehensive resource for understanding the core mechanisms of Ingavirin, intended to inform further research and drug development efforts in the field of antiviral therapeutics.

Effect on Viral Replication

Ingavirin exerts its antiviral effects through a multi-pronged approach that disrupts key stages of the viral life cycle.[1] The primary mechanism involves the inhibition of viral replication within the host cell.

Inhibition of Viral Nucleoprotein Nuclear Import

A cornerstone of Ingavirin's antiviral action is its interference with the transport of viral nucleoproteins (NPs) into the nucleus of the infected cell.[1] This process is essential for the replication and transcription of the viral genome. By disrupting the nuclear import of viral NPs, Ingavirin effectively curtails the production of new viral components, thereby halting the spread of the infection within the host.[1]

Disruption of Viral Morphogenesis

Studies have indicated that Ingavirin can impair the process of viral morphogenesis. Treatment with Ingavirin has been shown to reduce the proportion of morphologically intact virions and increase the number of filamentous and giant viral particles, which are less infectious. This suggests that Ingavirin interferes with the proper assembly of new virions, leading to a decrease in the infectivity of the progeny virus.

Broad-Spectrum Antiviral Activity

Ingavirin has demonstrated a broad spectrum of activity against various respiratory viruses. It is approved for the treatment of influenza A and B, as well as other acute respiratory viral infections (ARVIs) such as adenovirus, parainfluenza virus, and respiratory syncytial virus (RSV).[2]

Modulation of Host Immune Response

Beyond its direct antiviral effects, Ingavirin significantly influences the host's innate immune response to viral infections. This immunomodulatory activity is crucial for an effective and balanced defense against pathogens.

Induction of the Interferon System

Ingavirin is a potent inducer of the interferon (IFN) response, a critical component of the innate antiviral defense.[1][2] It stimulates the production of type I (IFN-α/β) and type III (IFN-λ) interferons. This leads to the upregulation of numerous interferon-stimulated genes (ISGs), including Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[3] Specifically, Ingavirin has been shown to induce the activation of PKR and increase the levels of MxA.[3]

Activation of Antiviral Signaling Pathways

Ingavirin has been found to restore cellular antiviral response pathways that are often suppressed by viral proteins. It promotes the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7), key transcription factors for the induction of type I interferons.[3] This action helps to overcome the viral evasion mechanisms and re-establish a robust antiviral state.

Anti-inflammatory Properties

Viral infections often trigger a strong inflammatory response, which can lead to tissue damage if not properly regulated. Ingavirin exhibits anti-inflammatory properties by modulating the production of cytokines.[1] It helps to reduce the levels of pro-inflammatory cytokines, thereby mitigating the symptoms of infection and preventing an excessive inflammatory response, often referred to as a "cytokine storm".[1]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Ingavirin from various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of Ingavirin

| Virus | Cell Line | Assay | Endpoint | Ingavirin Concentration | Result | Citation |

| Influenza B virus | MDCK | Cytopathic Effect (CPE) Inhibition | CPE reduction | 100 µg/ml | 75% reduction | [4] |

| Influenza B virus | MDCK | Cytopathic Effect (CPE) Inhibition | CPE reduction | 200 µg/ml | 75% reduction | [4] |

| Influenza B virus | MDCK | Hemagglutinin Formation Inhibition | Inhibition of HA formation | 100-200 µg/ml | >90% inhibition | [4] |

| Influenza A virus (H1N1) | MDCK | Cytopathic Effect (CPE) Inhibition | Prevention of CPE | 250-400 µg/ml | Complete prevention | [5] |

| Influenza A virus (H1N1) | Cell Culture | Cytopathic Effect (CPE) Inhibition | CPE reduction | Not Specified | 50-79% reduction | [6] |

Table 2: In Vivo Efficacy of Ingavirin in Animal Models

| Virus | Animal Model | Treatment Regimen | Endpoint | Result | Citation |

| Influenza A virus (H1N1) | Mice | Not Specified | Reduction in lung viral titer | ~1.6 log10 EID50/20mg tissue reduction | |

| Influenza A virus (H3N2 & H1N1) | Mice | Not Specified | Mortality | ~40% reduction | [6] |

| Influenza A virus (H3N2 & H1N1) | Mice | Not Specified | Mean Lifespan | ~4 days increase | [6] |

| Influenza B virus | Mice | Oral administration | Reduction in lung infectious titers | Significant decrease | |

| Influenza A(H1N1)pdm09 | Ferrets | 13 mg/kg, once daily, starting 36h post-infection | Viral Clearance | Accelerated from day 4 | [3] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock

-

Ingavirin (or other test compounds)

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the next day.

-

Compound Preparation: Prepare serial dilutions of Ingavirin in infection medium (DMEM with 0.5% BSA and 1 µg/ml TPCK-trypsin).

-

Virus Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of Ingavirin.

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining and Quantification: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of Ingavirin compared to the untreated virus control. The 50% effective concentration (EC50) can be determined by regression analysis.

Microneutralization Assay

This assay measures the ability of a compound to neutralize a virus and prevent it from infecting cells.[1][2][7]

Materials:

-

MDCK cells

-

Virus stock (e.g., Influenza virus)

-

Ingavirin

-

96-well cell culture plates

-

Infection medium

-

Fixation and permeabilization buffers

-

Primary antibody against a viral protein (e.g., nucleoprotein)

-

HRP-conjugated secondary antibody

-

TMB substrate

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates to achieve a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of Ingavirin.

-

Virus-Compound Incubation: Mix the diluted compound with a fixed amount of virus (e.g., 100 TCID50) and incubate for 1-2 hours at 37°C to allow neutralization to occur.

-

Infection: Transfer the virus-compound mixture to the MDCK cell monolayers and incubate for a further 18-24 hours.

-

Detection of Viral Antigen (ELISA-based):

-

Fix the cells with a fixation buffer.

-

Permeabilize the cells.

-

Add a primary antibody specific for a viral antigen.

-

Add an HRP-conjugated secondary antibody.

-

Add TMB substrate and measure the optical density (OD) at 450 nm.

-

-

Data Analysis: The reduction in OD in the presence of the compound indicates neutralization. The concentration of the compound that causes a 50% reduction in the OD value compared to the virus control is the EC50.

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the quantification of cytokine-producing cells at a single-cell level.[8][9]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other immune cells

-

Cell culture medium

-

Viral antigen or mitogen for stimulation (e.g., LPS)

-

Ingavirin

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8)

-

Fixation/Permeabilization buffer

-

Fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-6)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture PBMCs in the presence of a viral antigen or mitogen and different concentrations of Ingavirin for a specified period (e.g., 6-24 hours).

-

Protein Transport Inhibition: In the last 4-6 hours of culture, add a protein transport inhibitor (Brefeldin A or Monensin) to allow for the accumulation of cytokines inside the cells.

-

Surface Staining: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers to identify different cell populations.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing the intracellular antibodies to access their targets.

-

Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cells producing specific cytokines within different cell populations (e.g., CD4+ T cells, CD8+ T cells). The mean fluorescence intensity (MFI) can also be measured as an indicator of the amount of cytokine produced per cell.

Signaling Pathways and Experimental Workflows

Ingavirin's Dual-Action Mechanism

References

- 1. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]

- 2. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingavirin.ru [ingavirin.ru]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. [Antiviral effect of Ingavirin against seasonal influenza virus A/H1N1 in MDCK cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]

Structural Characterization of Ingavirin-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral drug with a broad spectrum of activity against influenza A and B viruses, and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral replication and modulation of the host immune response.[1][3] Ingavirin-d6 is the deuterium-labeled analogue of Ingavirin, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses.[4] Deuterium substitution can also subtly influence the pharmacokinetic profile of a drug. This guide provides a comprehensive overview of the structural characterization of this compound, including its chemical properties, and outlines the standard experimental protocols for its analysis.

Chemical Structure and Properties